Methylnissolin

Description

This compound has been reported in Lathyrus nissolia and Dalbergia odorifera with data available.

Structure

3D Structure

Properties

IUPAC Name |

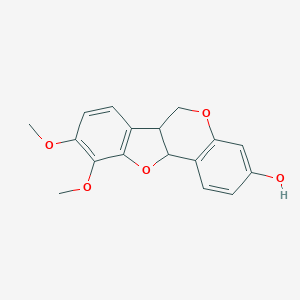

9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-19-13-6-5-10-12-8-21-14-7-9(18)3-4-11(14)15(12)22-16(10)17(13)20-2/h3-7,12,15,18H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVGCLXUTLXAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73340-41-7 | |

| Record name | Methylnissolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methylnissolin from Astragalus: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylnissolin, an isoflavonoid with a pterocarpan core structure, and its glycoside derivative, this compound-3-O-glucoside, are exclusively found within the leguminous plants of the Astragalus genus. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and isolation, and a detailed examination of the key signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and complex biological and experimental processes are visualized through detailed diagrams.

Natural Sources of this compound

This compound and its primary glycoside are unique to the Astragalus genus, with notable concentrations found in species such as Astragalus membranaceus and Astragalus mongholicus. The distribution of these compounds within the plant is not uniform; this compound is predominantly concentrated in the roots, while its glycoside, this compound-3-O-glucoside, is more abundant in the stems and leaves.[1] This differential distribution suggests that various parts of the plant could be economically viable for targeted extraction.

The concentration of these isoflavonoids is also influenced by the geographical origin of the plant. For instance, studies have shown that the content of this compound and its glycoside varies significantly in Astragalus sourced from different regions in China, such as Shanxi, Inner Mongolia, Heilongjiang, and Gansu.[1]

Extraction and Isolation of this compound

While a definitive, standardized protocol for the preparative isolation of this compound is not extensively detailed in the current literature, methodologies for the extraction and purification of similar isoflavonoids from Astragalus provide a robust framework. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective technique for the preparative isolation of isoflavones from Astragalus extracts.

General Extraction and Isolation Workflow

The following experimental workflow is a composite protocol based on established methods for isoflavonoid separation from Astragalus species.

Detailed Experimental Protocols

2.2.1. Preparation of Crude Extract

-

Maceration: Dried and powdered Astragalus root is macerated with 75% aqueous methanol or ethanol at room temperature. The mixture is typically agitated for a set period to ensure efficient extraction.

-

Filtration and Concentration: The resulting slurry is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-butanol, to enrich the isoflavonoid fraction.

2.2.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

A two-phase solvent system is crucial for successful HSCCC separation. Based on protocols for similar isoflavonoids from Astragalus, a system composed of ethyl acetate-ethanol-water or n-hexane-chloroform-methanol-water in various ratios is effective.

-

Solvent System Preparation: The selected solvents are thoroughly mixed and allowed to equilibrate to form two distinct phases (upper and lower).

-

HSCCC Operation: The HSCCC column is first filled with the stationary phase, after which the crude extract, dissolved in a small volume of the solvent system, is injected. The mobile phase is then pumped through the column at a specific flow rate, and the apparatus is rotated at high speed.

-

Fraction Collection and Analysis: The eluent is collected in fractions, and each fraction is analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound at high purity.

Quantitative Data

The available quantitative data for this compound and its glycoside are summarized below. It is important to note that while the content of this compound in plant material has been quantified, specific yields from a complete preparative isolation process are not well-documented in the reviewed literature.

Table 1: Quantitative Content of this compound and its Glycoside in Astragalus

| Compound | Plant Part | Species | Geographic Origin | Content/Method |

| This compound | Root | A. membranaceus & A. mongholicus | Various (China) | Varies significantly by origin |

| This compound-3-O-glucoside | Stem & Leaf | A. membranaceus & A. mongholicus | Various (China) | Generally higher than in roots |

Table 2: In Vitro Cytotoxicity of this compound and its Glycoside

| Compound | Cell Line | Cell Type | Incubation Time | IC50 (µM) |

| This compound | SiHa | Cervical Cancer | 48 h | 187.4 |

| This compound-3-O-glucoside | KYSE150 | Esophageal Carcinoma | 24 h | 186.44 |

| 48 h | 119.23 | |||

| Normal Esophageal Epithelial | Normal | 24 h | 293.27 | |

| 48 h | 172.91 |

Signaling Pathways Modulated by this compound

This compound and its derivatives exert their pharmacological effects by modulating several key intracellular signaling pathways. These include the PI3K/AKT, IκB/NF-κB, MAPK, and Nrf2/HO-1 pathways. A related compound, 3,9-Di-O-methylnissolin, has been shown to suppress the RIPK2-mediated NF-κB pathway.[2]

PI3K/Akt and Nrf2/HO-1 Signaling Pathway

This compound-3-O-glucoside has been demonstrated to provide cytoprotection against oxidative stress by activating the Nrf2/HO-1 pathway, a process that is at least partially dependent on the PI3K/Akt pathway.

Experimental Protocol: Western Blot for Protein Expression

-

Cell Lysis: Treat cells with this compound at various concentrations (e.g., 5-80 µM) for a specified time. Lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RIPK2-Mediated NF-κB Signaling Pathway

Based on the activity of the related compound 3,9-Di-O-methylnissolin, this compound is proposed to inhibit the NF-κB pathway by suppressing RIPK2.

Conclusion

This compound, a unique isoflavonoid from the Astragalus genus, presents a compelling profile for drug development, underscored by its diverse pharmacological activities. While its natural sourcing is well-defined, further research is required to establish standardized, high-yield extraction and purification protocols. The elucidation of its mechanisms of action through key signaling pathways, such as PI3K/Akt, Nrf2/HO-1, and NF-κB, provides a solid foundation for future preclinical and clinical investigations. This guide serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this promising natural compound.

References

- 1. A Natural Compound this compound: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIOCELL | Free Full-Text | 3,9-Di-O-Methylnissolin Inhibits Gastric Cancer Progression by the RIPK2-Mediated Suppression of the NF-κB Pathway [techscience.com]

The Chemical Landscape of Methylnissolin: A Technical Guide to Synthesis, Derivatives, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylnissolin, a pterocarpan isoflavonoid primarily isolated from Astragalus species, has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. This technical guide provides a comprehensive overview of the chemical synthesis of the this compound scaffold, the generation of its derivatives, and the experimental protocols for evaluating its biological efficacy. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Introduction

This compound, with its characteristic pterocarpan core structure, represents a promising natural product lead for drug discovery. Its biological activities are attributed to its ability to modulate multiple intracellular signaling pathways, making it a molecule of interest for developing novel therapeutics against a range of diseases. This document serves as a detailed resource for researchers engaged in the chemical synthesis, derivatization, and biological evaluation of this compound and its analogues.

Chemical Synthesis of the this compound Core

While a specific total synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be constructed based on established methods for pterocarpan synthesis. The general strategy involves the synthesis of a substituted isoflavone precursor followed by a reductive cyclization to form the characteristic pterocarpan ring system.

Proposed Synthetic Pathway

A representative synthetic approach to the this compound scaffold is outlined below. This strategy leverages key reactions such as the Suzuki-Miyaura coupling to construct the isoflavone backbone.

Caption: Proposed synthetic pathway for the this compound core structure.

Experimental Protocol: Representative Synthesis of a Pterocarpan Scaffold

The following is a generalized protocol for the synthesis of a pterocarpan scaffold, which can be adapted for the synthesis of this compound by using appropriately substituted starting materials.

Step 1: Suzuki-Miyaura Coupling for Isoflavone Synthesis

-

To a solution of a 3-iodochromone derivative (1.0 eq) in a suitable solvent such as DME/water is added a substituted phenylboronic acid (1.2 eq).

-

A palladium catalyst (e.g., 10% Pd/C) and a base (e.g., Na2CO3) are added to the mixture.

-

The reaction mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC.

-

Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the isoflavone intermediate, which may be purified by column chromatography.

Step 2: Reduction to Isoflavan-4-ol

-

The isoflavone intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

A reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), is added portion-wise at 0 °C.

-

The reaction is stirred until completion (monitored by TLC).

-

The reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is extracted and purified to yield the isoflavan-4-ol.

Step 3: Intramolecular Cyclization to the Pterocarpan Scaffold

-

The isoflavan-4-ol (1.0 eq) is dissolved in a suitable solvent (e.g., acetic acid).

-

A catalytic amount of a strong acid (e.g., HCl) is added.

-

The mixture is stirred at room temperature or heated as required, monitoring the reaction by TLC.

-

Upon completion, the reaction is neutralized, and the product is extracted.

-

The crude pterocarpan is purified by column chromatography.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as its naturally occurring glycosides, can be achieved through chemical modification of the core structure.

Glycosylation

The synthesis of pterocarpan glycosides can be accomplished using protected pterin derivatives as glycosyl acceptors.

General Protocol for Glycosylation:

-

A suitably protected this compound derivative (glycosyl acceptor) is dissolved in an anhydrous solvent.

-

A protected glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) and a promoter (e.g., a silver or mercury salt) are added.

-

The reaction is stirred under an inert atmosphere until completion.

-

The reaction is quenched, and the product is extracted and purified.

-

Deprotection of the protecting groups yields the final glycosylated this compound derivative.

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, primarily through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

| Biological Activity | Key Signaling Pathways Modulated | Reference |

| Anti-inflammatory | IκB/NF-κB, MAPK, RIPK2/ASK1 | [1] |

| Antioxidant | Nrf2/HO-1, PI3K/AKT | [1] |

| Antitumor | Inhibition of T cell proliferation, Induction of apoptosis | [1] |

Key Signaling Pathways

Caption: Simplified overview of this compound's modulation of NF-κB and Nrf2 signaling pathways.

Experimental Protocols for Biological Evaluation

Anti-inflammatory Activity

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound or its derivatives for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

-

After a 24-hour incubation period, the supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

A solution of DPPH in methanol is prepared.

-

Various concentrations of this compound or its derivatives are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

| Antioxidant Assay | Principle | Measurement Wavelength |

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | 517 nm |

| ABTS | Measures the reduction of the ABTS radical cation by antioxidants. | 734 nm |

| FRAP | Measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+). | 593 nm |

Antitumor Activity

CCK-8 (Cell Counting Kit-8) Cytotoxicity Assay

-

Cancer cells (e.g., cervical cancer SiHa cells) are seeded in a 96-well plate.[1]

-

After cell attachment, various concentrations of this compound are added to the wells.

-

The plate is incubated for a specified period (e.g., 48 hours).[1]

-

CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control.

References

Screening for Novel Biological Activities of Methylnissolin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnissolin, an isoflavonoid pterocarpan found exclusively in plants of the Astragalus genus, has emerged as a promising natural compound with a diverse range of pharmacological activities.[1][2] Its glycoside derivative, this compound-3-O-glucoside, also contributes to the therapeutic potential of Astragalus extracts.[1][2] This technical guide provides a comprehensive overview of the screening methodologies used to identify and characterize the novel biological activities of this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Core Biological Activities and Quantitative Data

This compound has demonstrated significant potential across several key therapeutic areas, including anti-inflammatory, antioxidant, anticancer, and metabolic regulation. The following tables summarize the available quantitative data from various screening assays.

| Biological Activity | Assay/Cell Line | Test Substance | IC50 Value | Time Point | Reference |

| Anticancer | SiHa (Cervical Cancer) | This compound | 187.40 µM | 48 hours | [1] |

| Anticancer | KYSE150 (Esophageal Carcinoma) | This compound-3-O-glucoside | 186.44 µM | 24 hours | [1] |

| Anticancer | KYSE150 (Esophageal Carcinoma) | This compound-3-O-glucoside | 119.23 µM | 48 hours | [1] |

| Cytotoxicity (Normal Cells) | Normal Esophageal Epithelial Cells | This compound-3-O-glucoside | 293.27 µM | 24 hours | [1] |

| Cytotoxicity (Normal Cells) | Normal Esophageal Epithelial Cells | This compound-3-O-glucoside | 172.91 µM | 48 hours | [1] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies. The primary signaling cascades influenced by this compound include the PI3K/AKT, IκB/NF-κB, MAPK, and Nrf2/HO-1 pathways.[1][2]

Overview of signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Anti-inflammatory Activity Screening: LPS-Induced RAW 264.7 Macrophage Assay

This assay is fundamental for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

b. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

c. Measurement of Pro-inflammatory Cytokines (ELISA):

-

Collect the cell culture supernatants as described above.

-

Quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Workflow for the LPS-induced RAW 264.7 anti-inflammatory assay.

Anticancer Activity Screening: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Lines: SiHa (cervical cancer), KYSE150 (esophageal carcinoma), and a normal esophageal epithelial cell line for cytotoxicity comparison.

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Treat the cells with a series of concentrations of this compound or its derivatives for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Investigation of Signaling Pathways: Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and is essential for studying the modulation of signaling pathways.

a. Protein Extraction and Quantification:

-

After treatment with this compound and/or a stimulant (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of each sample using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, Akt, IκBα, NF-κB p65, Nrf2, HO-1, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

General workflow for Western blot analysis.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with multifaceted biological activities. The screening methods and signaling pathway analyses detailed in this guide provide a robust framework for the continued investigation of these molecules. The quantitative data, while still emerging, highlights their potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research focusing on the specific molecular targets and in vivo efficacy is warranted to fully realize the therapeutic promise of this compound.

References

Physicochemical properties of Methylnissolin for experimental design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnissolin, also known as Astrapterocarpan, is an isoflavonoid with a pterocarpan core structure.[1] Primarily isolated from plants of the Astragalus genus, it has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for investigating its biological effects, and a visual representation of the key signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers designing experiments to explore the therapeutic potential of this promising natural compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for proper experimental design, including formulation, dosage, and interpretation of results. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₅ | [1] |

| Molecular Weight | 300.30 g/mol | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Predicted logP | 2.45 | [1] |

| Solubility | Soluble in DMSO | |

| Appearance | Solid | |

| Purity | Typically ≥98% for commercial samples |

Note on Solubility: While readily soluble in dimethyl sulfoxide (DMSO), detailed quantitative solubility data in other common laboratory solvents such as water, ethanol, and methanol is not extensively reported in the literature. It is recommended to perform solubility tests in the desired solvent system for your specific experimental needs. The predicted octanol-water partition coefficient (logP) of 2.45 suggests that this compound is a lipophilic compound.[1]

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress, and cell survival. The primary signaling cascades influenced by this compound include:

-

Receptor-Interacting Protein Kinase 2 (RIPK2)/Apoptosis Signal-regulating Kinase 1 (ASK1)

-

Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)

-

Inhibitor of nuclear factor kappa-B (IκB)/Nuclear Factor kappa-B (NF-κB)

-

Mitogen-Activated Protein Kinase (MAPK)

-

Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1)[1]

The interplay between these pathways contributes to the anti-inflammatory, antioxidant, and potential antitumor activities of this compound.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory potential of a compound.

Workflow:

References

The Pharmacokinetics and Metabolic Fate of Methylnissolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnissolin, also known as Astrapterocarpan, is an isoflavonoid compound with a pterocarpan core structure.[1] Found exclusively in leguminous plants of the Astragalus genus, this natural compound and its glycoside derivative, this compound-3-O-glucoside, have garnered significant interest for their therapeutic potential.[1] Preclinical studies have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, regulation of glucose-lipid metabolism, and antitumor effects.[1] These biological activities are underpinned by the modulation of several key signaling pathways, such as RIPK2/ASK1, PI3K/AKT, IκB/NF-κB, MAPK, and Nrf2/HO-1.[1] A thorough understanding of the pharmacokinetics (PK) and metabolic fate of this compound is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, along with detailed experimental protocols and visual representations of its metabolic and signaling pathways.

Pharmacokinetics

The current understanding of this compound's pharmacokinetics is primarily based on in vivo studies in rats. These studies indicate that this compound exhibits rapid absorption and a prolonged retention time in the body.[1]

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound in rats after oral administration of Bufei Huoxue capsules, which contain Astragalus mongholicus as a primary component.[1]

| Parameter | Value (Mean ± SD) | Unit |

| Tmax | 0.74 ± 0.59 | h |

| Cmax | 1.04 ± 0.26 | µg/L |

| AUC(0-t) | 5.69 ± 1.41 | µg/L·h |

| AUC(0-∞) | 6.10 ± 1.52 | µg/L·h |

| t1/2 | 4.88 ± 1.82 | h |

| MRT(0-t) | 5.97 ± 1.71 | h |

Metabolic Fate

The biotransformation of this compound is a key aspect of its disposition in the body. In vitro and in vivo studies have identified several major metabolic pathways.

Metabolic Pathways and Identified Metabolites

-

Phase I Metabolism: In vitro studies using a rat liver S9 incubation system have been instrumental in elucidating the Phase I metabolic pathways of this compound. A total of 40 metabolites and one degradation product have been identified, with the primary reactions being:[1]

-

Hydroxylation

-

Demethylation

-

Dimerization

-

Hydration

-

Dehydrogenation

-

-

Phase II Metabolism: The main Phase II metabolic route for this compound is glucuronidation. Studies using a modified rat everted sac model and in vivo experiments with UPLC-Q-TOF/MS analysis of rat plasma have confirmed that glucuronic acid conjugates are the major metabolites.[1]

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic reactions that this compound undergoes.

Caption: Overview of Phase I and Phase II metabolic pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Oral administration of Bufei Huoxue capsules. The exact dosage and formulation details of the capsules were not specified in the available literature.

-

Sample Collection: Blood samples were collected at 15 different time points post-administration.[1]

-

Sample Preparation: Plasma was separated from blood samples via centrifugation. A protein precipitation method was likely employed for sample clean-up prior to analysis. A common method involves the addition of a solvent like methanol or acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Analytical Method: UHPLC-MS/MS

-

Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS).

-

Chromatographic Separation (General Protocol for Isoflavonoids):

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).

-

Mobile Phase: A gradient elution using two solvents, typically (A) water with an additive like 0.1% formic acid and (B) acetonitrile or methanol with the same additive.

-

Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI), either in positive or negative ion mode, depending on the analyte's properties.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

-

-

-

Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Metabolism Study using Rat Liver S9 Fraction

-

Test System: Rat liver S9 fraction, which contains both microsomal and cytosolic enzymes.

-

Incubation Mixture (General Protocol):

-

S9 Fraction: A specific concentration of S9 protein (e.g., 1 mg/mL).

-

Buffer: A buffered solution to maintain physiological pH (e.g., potassium phosphate buffer, pH 7.4).

-

Cofactors:

-

For Phase I Metabolism: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

For Phase II Metabolism (Glucuronidation): Uridine 5'-diphosphoglucuronic acid (UDPGA).

-

-

Test Compound: this compound at a specified concentration.

-

-

Incubation Conditions:

-

The reaction is typically initiated by the addition of the cofactors.

-

Incubation is carried out at 37°C in a shaking water bath.

-

Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

-

The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.

-

-

Analytical Method: UPLC-Q-TOF/MS

-

Instrumentation: An ultra-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer (UPLC-Q-TOF/MS).

-

Chromatographic Separation: Similar to the UHPLC-MS/MS method described above, using a C18 column and gradient elution.

-

Mass Spectrometry Detection:

-

High-Resolution Mass Spectrometry: Q-TOF MS provides high-resolution and accurate mass measurements, which are crucial for the identification of unknown metabolites by determining their elemental composition.

-

MS/MS Fragmentation: The instrument can acquire fragmentation spectra (MS/MS) of the potential metabolites, which provides structural information for their characterization.

-

-

-

Data Analysis: The chromatographic and mass spectrometric data are analyzed to identify and structurally elucidate the metabolites of this compound.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for an in vitro metabolism study using a rat liver S9 fraction.

Caption: A generalized workflow for studying in vitro metabolism.

Modulation of Signaling Pathways

This compound and its glycoside have been shown to modulate several critical intracellular signaling pathways, which are central to its observed pharmacological effects.

Key Signaling Pathways

-

Nrf2/HO-1 Pathway: this compound-3-O-β-d-glucopyranoside has been demonstrated to be a potent activator of the Nrf2/HO-1 pathway. This activation leads to the expression of antioxidant and cytoprotective genes, contributing to its protective effects against oxidative stress.[2]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is also activated by this compound-3-O-β-d-glucopyranoside. This pathway is involved in cell survival, proliferation, and is an upstream regulator of the Nrf2/HO-1 pathway.[2]

Visualization of Signaling Pathways

The following diagrams illustrate the activation of the Nrf2/HO-1 and PI3K/Akt pathways by this compound.

References

- 1. Cytoprotection against Oxidative Stress by this compound-3- O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytoprotection against Oxidative Stress by this compound-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Targets of Methylnissolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylnissolin, a pterocarpan isoflavonoid isolated from Astragalus membranaceus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's cellular targets and mechanisms of action. We delve into the key signaling pathways modulated by this natural compound, present quantitative data on its biological effects, and outline the experimental protocols employed to elucidate its cellular functions. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound and its glycoside derivative, this compound-3-O-β-d-glucopyranoside (MNG), are natural products with promising therapeutic potential.[3][4] Their biological activities stem from the modulation of various intracellular signaling cascades. Understanding the precise cellular targets of this compound is crucial for its development as a therapeutic agent. This guide synthesizes the available scientific literature to provide a detailed examination of its molecular interactions within the cell.

Key Cellular Signaling Pathways Modulated by this compound

This compound exerts its biological effects by influencing several key signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and oxidative stress response.

PI3K/Akt/Nrf2 Signaling Pathway

This compound and its glycoside, MNG, have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of cellular antioxidant responses.[3][5][6] This activation is mediated, at least in part, through the PI3K/Akt signaling cascade. MNG treatment leads to the phosphorylation of Akt, which in turn promotes the nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[5][6][7]

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are significantly attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound and its glycoside suppress the degradation of IκB (inhibitor of NF-κB).[2] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as iNOS and COX-2.[4]

MAPK (ERK1/2) Signaling Pathway

This compound has been identified as an inhibitor of the ERK1/2 MAP kinase cascade, particularly in the context of vascular smooth muscle cell proliferation induced by platelet-derived growth factor (PDGF)-BB.[1] It specifically inhibits the phosphorylation of ERK1/2 without affecting the phosphorylation of the PDGF-β-receptor, Akt, or p38 MAP kinase, indicating a degree of selectivity in its action.[2] This inhibition of ERK1/2 phosphorylation contributes to the suppression of cell proliferation and DNA synthesis.[1][2]

Quantitative Data on Biological Activities

The biological activities of this compound have been quantified in various in vitro studies. The following tables summarize the key findings.

| Activity | Cell Line | Parameter | Value | Reference |

| Anti-proliferative | Vascular Smooth Muscle Cells | IC50 | 10 µM | [1] |

| Anti-proliferative | Cervical Cancer (SiHa) | IC50 (48h) | 187.40 µM | [2] |

Table 1: Anti-proliferative Activity of this compound

| Activity | Cell Line | Treatment | Effect | Reference |

| Apoptosis Induction | Cervical Cancer (SiHa) | This compound | 81.01% Early Apoptosis | [2] |

Table 2: Pro-apoptotic Activity of this compound

Experimental Protocols

The identification of this compound's cellular targets and its effects on signaling pathways involves a range of standard molecular and cellular biology techniques.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and anti-proliferative effects of this compound.

-

MTT Assay: This colorimetric assay measures cellular metabolic activity.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]

-

-

CCK-8 Assay: This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt.

-

Follow steps 1 and 2 of the MTT assay.

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm.[2]

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, Nrf2, IκB).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][6]

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is employed to measure the mRNA expression levels of target genes.

-

RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to amplify and detect the target cDNA.

-

Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).[5][6]

Flow Cytometry for Apoptosis Analysis

Flow cytometry can be used to quantify the percentage of apoptotic cells.

-

Cell Preparation: Harvest treated and untreated cells and wash with PBS.

-

Staining: Resuspend cells in a binding buffer and stain with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).

-

Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[2]

Conclusion

This compound is a promising natural compound that modulates multiple key cellular signaling pathways, including PI3K/Akt/Nrf2, NF-κB, and MAPK/ERK. Its ability to influence these pathways underlies its observed anti-inflammatory, antioxidant, and anti-proliferative effects. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular targets and mechanisms of action of this compound. A deeper understanding of its cellular interactions will be instrumental in harnessing its full therapeutic potential in drug development.

References

- 1. This compound | PDGFR | ERK | TargetMol [targetmol.com]

- 2. A Natural Compound this compound: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Cytoprotection against Oxidative Stress by this compound-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytoprotection against Oxidative Stress by this compound-3- O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Standard Protocol for Methylnissolin-3-O-β-d-glucopyranoside in Cell Culture Studies

I. Introduction

This document provides a detailed protocol for the in vitro use of Methylnissolin-3-O-β-d-glucopyranoside (MNG), a pterocarpan analog isolated from Astragalus membranaceus. MNG has demonstrated significant anti-inflammatory and antioxidant properties, primarily through the activation of the Nrf2/HO-1 signaling pathway and inhibition of NF-κB. These characteristics make it a compound of interest for researchers in drug development and cell biology. This protocol is intended for researchers, scientists, and drug development professionals.

II. Compound Information

| Compound Name | This compound-3-O-β-d-glucopyranoside (MNG) |

| Alternative Names | This compound-3-O-glucoside |

| CAS Number | 94367-42-7 |

| Molecular Formula | C₂₃H₂₆O₁₀ |

| Molecular Weight | 462.45 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C or -80°C, protected from light. |

III. Data Presentation: In Vitro Efficacy of MNG

The following tables summarize the effective concentrations and observed effects of MNG in various cell lines.

Table 1: Cell Viability and Cytotoxicity

| Cell Line | Assay | Concentration Range | Incubation Time | Results | Reference |

| 3T3-L1 preadipocytes | Ez-Cytox | Up to 100 µM | 24 hours | No significant cytotoxicity observed. | [1] |

| RAW264.7 macrophages | Ez-Cytox | Up to 100 µM | 24 hours | No significant cytotoxicity observed. | [1] |

| EA.hy926 endothelial cells | MTT | 5 - 80 µM | 24 hours | No significant cytotoxicity observed. | |

| HepG2 hepatoma cells | ARE-luciferase | 5 - 80 µM | 24 hours | Significant Nrf2 activation without cytotoxicity. |

Table 2: Anti-inflammatory and Adipogenesis Effects

| Cell Line | Assay | Concentration | Incubation Time | Key Findings | Reference |

| 3T3-L1 and RAW264.7 co-culture | ELISA | 100 µM | 24 hours | Inhibition of IL-6 and MCP-1 production. | [1] |

| 3T3-L1 and RAW264.7 co-culture | Western Blot | 100 µM | 24 hours | Downregulation of C/EBPα, C/EBPβ, PPARγ, COX-2, and iNOS. | [1] |

| 3T3-L1 and RAW264.7 co-culture | Oil Red O Staining | 100 µM | Not Specified | Inhibition of intracellular lipid accumulation. | [1] |

Table 3: Antioxidant and Cytoprotective Effects

| Cell Line | Assay | Concentration | Incubation Time | Key Findings |

| EA.hy926 | Western Blot | 5 - 80 µM | 24 hours | Induced expression of Nrf2, HO-1, and NQO1. |

| EA.hy926 | Imaging | Not Specified | Not Specified | Accelerated translocation of Nrf2 into the nucleus. |

| EA.hy926 | Western Blot | Not Specified | Not Specified | Enhanced phosphorylation of AKT. |

| EA.hy926 | MTT (with H₂O₂ challenge) | 5 - 80 µM (pretreatment) | 24 hours | Protected cells against H₂O₂-induced oxidative damage. |

IV. Experimental Protocols

A. Preparation of MNG Stock and Working Solutions

-

Stock Solution Preparation (10 mM):

-

Dissolve 4.62 mg of MNG powder in 1 mL of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C for up to 6 months.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM MNG stock solution at room temperature.

-

Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., for a 100 µM working solution, add 10 µL of 10 mM stock to 990 µL of medium).

-

Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) should be included in all experiments.

-

B. Cell Culture and Treatment

-

Culture the desired cell line (e.g., 3T3-L1, RAW264.7, EA.hy926) in their recommended growth medium and conditions until they reach the desired confluency (typically 70-80%).

-

For experiments, replace the growth medium with fresh medium containing the desired concentrations of MNG or vehicle control.

-

Incubate the cells for the specified duration as indicated in the experimental design (typically 24 hours for initial screening).

C. Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of MNG (e.g., 10, 25, 50, 100 µM) for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control group.

D. Western Blot Analysis for Nrf2 and HO-1

-

Seed cells in a 6-well plate and treat with MNG as required.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control like β-actin or GAPDH (1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

E. ELISA for IL-6 and MCP-1

-

Collect the cell culture supernatants after treatment with MNG.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA for IL-6 and MCP-1 using commercially available kits, following the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate and then add the standards and samples.

-

Add the detection antibody, followed by a streptavidin-HRP conjugate.

-

Add the TMB substrate and stop the reaction.

-

Measure the absorbance at 450 nm.

-

Calculate the concentrations of IL-6 and MCP-1 based on the standard curve.

F. Oil Red O Staining for Lipid Accumulation

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes in the presence or absence of MNG.

-

Wash the cells with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for 10 minutes.

-

Wash with 60% isopropanol and then with water.

-

Visualize the lipid droplets under a microscope.

-

For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

V. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

Caption: MNG activates the Nrf2/HO-1 signaling pathway.

Caption: MNG inhibits the NF-κB signaling pathway.

B. Experimental Workflow

Caption: General experimental workflow for studying MNG in vitro.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methylnissolin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylnissolin, also known as Astrapterocarpan, is an isoflavonoid compound with a pterocarpan core structure.[1] Found exclusively in leguminous plants of the Astragalus genus, this compound and its glycoside derivatives have garnered interest for their potential pharmacological activities, including anti-inflammatory and antioxidant effects.[2] As research into the therapeutic potential of this compound progresses, the need for a reliable and accurate analytical method for its quantification is crucial. This application note presents a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₅[3][4] |

| Molecular Weight | 300.3 g/mol [4] |

| InChI | InChI=1S/C17H16O5/c1-19-13-6-5-10-12-8-21-14-7-9(18)3-4-11(14)15(12)22-16(10)17(13)20-2/h3-7,12,15,18H,8H2,1-2H3[5] |

| Canonical SMILES | COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC[5] |

Proposed HPLC Analysis Protocol

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is designed to be robust and suitable for the analysis of this compound in various sample matrices, including plant extracts and biological fluids, after appropriate sample preparation.

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.

-

Standards: this compound reference standard of known purity.

-

Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

2. Chromatographic Conditions

The following are proposed starting conditions. Optimization may be required depending on the specific HPLC system and sample matrix.

| Parameter | Recommended Condition |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (based on typical isoflavonoid absorbance) |

| Injection Volume | 10 µL |

3. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix.

-

Plant Material:

-

Dry and grind the plant material to a fine powder.

-

Perform an extraction using a suitable solvent such as methanol or ethanol, potentially with the aid of sonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Biological Fluids (e.g., Plasma, Urine):

-

Perform a protein precipitation step by adding a threefold volume of cold acetonitrile or methanol to the sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

-

5. Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for an HPLC method. These values are illustrative and should be determined experimentally.

| Parameter | Typical Specification |

| Linearity (R²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC quantification of this compound.

Logical Relationships in HPLC Method Development

References

Application Notes and Protocols: Western Blot Analysis of Methylnissolin-Treated Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting, or immunoblotting, is a cornerstone technique in molecular biology for the detection and quantification of specific proteins within a complex mixture, such as a cell lysate. This document provides a detailed protocol for performing Western blot analysis on cell lysates treated with Methylnissolin, a compound of interest for its potential effects on cellular signaling pathways. The following protocols and application notes are designed to guide researchers through the process, from sample preparation to data analysis, ensuring reliable and reproducible results.

While specific information on the direct cellular targets of this compound is emerging, this protocol is established based on best practices for analyzing protein expression changes following drug treatment. As an illustrative example of a signaling pathway that can be investigated, we will reference the well-characterized glucocorticoid signaling pathway, often modulated by synthetic corticosteroids like Methylprednisolone.

Data Presentation: Quantitative Parameters for Western Blotting

Effective Western blotting relies on careful quantification and consistent experimental parameters. The following table summarizes key quantitative data and typical ranges for a successful experiment.

| Parameter | Typical Range/Value | Notes |

| Cell Lysis | ||

| Lysis Buffer Volume (for 10 cm dish) | 500 µL - 1 mL | Ensure complete coverage of the cell monolayer.[1] |

| Protease/Phosphatase Inhibitor Cocktail | 1X final concentration | Crucial for preventing protein degradation and preserving phosphorylation states.[2] |

| Protein Quantification | ||

| Protein Assay Method | BCA or Bradford Assay | BCA is generally more compatible with detergents commonly found in lysis buffers.[3] |

| Typical Protein Yield (from 10 cm dish) | 0.5 - 2.0 mg/mL | Varies significantly with cell type and density. |

| SDS-PAGE | ||

| Protein Loading Amount per Lane | 20 - 50 µg | The optimal amount should be determined empirically for each target protein.[4][5] |

| Acrylamide Gel Percentage | 8-15% | Use lower percentages for high molecular weight proteins and higher percentages for low molecular weight proteins.[6] |

| Running Voltage | 100 - 150 V | Adjust as necessary to achieve good separation without generating excessive heat.[5] |

| Immunodetection | ||

| Primary Antibody Dilution | 1:500 - 1:2000 | The optimal dilution must be determined for each antibody and target. |

| Secondary Antibody Dilution | 1:2000 - 1:10000 | Higher dilutions can help to reduce background signal. |

| Blocking Time | 1 hour at room temperature | Adequate blocking is essential to prevent non-specific antibody binding.[1][7] |

Experimental Protocols

Cell Lysis and Protein Extraction

This protocol is designed for adherent cells cultured in a 10 cm dish.

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-treated control group.

-

Cell Washing: After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely after the final wash.[5]

-

Lysis: Add 500 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the dish.[2]

-

Scraping and Collection: Scrape the cells from the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1][5]

-

Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[2] Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.[2]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[3]

-

Sample Preparation for SDS-PAGE: To 20-50 µg of protein, add 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4][5]

SDS-PAGE and Protein Transfer

-

Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.[8] Run the gel in 1X SDS-PAGE running buffer at 100-150V until the dye front reaches the bottom of the gel.[5][8] The percentage of the gel should be chosen based on the molecular weight of the target protein.[6]

-

Membrane Activation (for PVDF): If using a PVDF membrane, activate it by soaking in methanol for 1 minute, followed by a brief rinse in deionized water, and then equilibration in transfer buffer.[6] Nitrocellulose membranes do not require this activation step.

-

Protein Transfer: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the protein transfer from the gel to the membrane. This can be done using a wet or semi-dry transfer system.[4][6] Transfer conditions will vary depending on the system and the size of the proteins.

Immunodetection

-

Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).[9] Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[1][7]

-

Primary Antibody Incubation: Dilute the primary antibody specific to your target protein in the blocking buffer at the predetermined optimal concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[6]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[4]

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.[6]

-

Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[6]

-

Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[5]

-

Analysis: Quantify the band intensities using image analysis software.[10] Normalize the signal of the target protein to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for any variations in protein loading.[11]

Mandatory Visualizations

Signaling Pathway Diagram

Note: As the specific signaling pathway affected by this compound is under active investigation, the following diagram illustrates the glucocorticoid receptor signaling pathway, a common subject of Western blot analysis in response to anti-inflammatory compounds like Methylprednisolone.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. Cell lysates and western blot [bio-protocol.org]

- 3. licorbio.com [licorbio.com]

- 4. ptglab.com [ptglab.com]

- 5. bio-rad.com [bio-rad.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Immunoblotting – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 8. SDS-PAGE [assay-protocol.com]

- 9. Western Blotting (Immunoblotting): History, Theory, Uses, Protocol, and Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. Guide to western blot quantification | Abcam [abcam.com]

Application Notes and Protocols for Gene Expression Analysis in Response to Methylprednisolone Treatment

A Note on the Analyzed Compound: Initial searches for "Methylnissolin" yielded limited specific information regarding its effects on gene expression. However, "Methylprednisolone," a well-researched synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties, is a common therapeutic agent known to significantly modulate gene expression.[1][2] It is highly probable that the intended compound of interest was Methylprednisolone. Therefore, these application notes and protocols will focus on the analysis of gene expression in response to Methylprednisolone treatment.

Methylprednisolone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and acts as a transcription factor to regulate the expression of a wide array of genes.[1][3][4] This modulation of gene transcription is central to its therapeutic effects. The primary outcome of this interaction is the upregulation of anti-inflammatory genes and the suppression of pro-inflammatory genes.[1]

Data Presentation: Expected Gene Expression Changes

The following table summarizes the anticipated changes in the expression of key genes involved in inflammatory and immune responses following Methylprednisolone treatment. This is based on the known mechanism of action of glucocorticoids.

| Gene Target | Function | Expected Expression Change | Potential Biological Consequence |

| Pro-inflammatory Genes | |||

| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine | Downregulated | Reduction of inflammation and fever |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine, involved in immune response | Downregulated | Attenuation of systemic inflammation |

| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokine | Downregulated | Decreased inflammation and apoptosis |

| Cyclooxygenase-2 (COX-2) | Enzyme in prostaglandin synthesis | Downregulated | Reduced pain and inflammation[2] |

| Anti-inflammatory Genes | |||

| Annexin A1 (ANXA1) | Inhibits phospholipase A2, reduces inflammation | Upregulated | Suppression of leukocyte inflammatory events |

| IκBα (NFKBIA) | Inhibitor of NF-κB | Upregulated | Sequestration of NF-κB in the cytoplasm, preventing pro-inflammatory gene transcription |

| Mitogen-activated protein kinase phosphatase-1 (MKP-1/DUSP1) | Dephosphorylates and inactivates MAP kinases | Upregulated | Inhibition of pro-inflammatory signaling pathways |

| Glucocorticoid-induced leucine zipper (GILZ) | Inhibits inflammatory transcription factors | Upregulated | Broad anti-inflammatory and immunosuppressive effects |

Experimental Protocols

Protocol 1: Global Gene Expression Analysis using RNA Sequencing (RNA-Seq)

This protocol outlines the steps for a comprehensive analysis of gene expression changes in response to Methylprednisolone treatment using RNA sequencing.

1. Cell Culture and Treatment:

-

Culture the cells of interest (e.g., peripheral blood mononuclear cells, A549 lung epithelial cells) in appropriate media and conditions.

-

Seed cells at a density that will result in 70-80% confluency at the time of treatment.

-

Treat cells with an effective concentration of Methylprednisolone (e.g., 1 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

-

Include a minimum of three biological replicates for each treatment condition.

2. RNA Extraction:

-

Harvest cells and perform total RNA extraction using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.0.

3. Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from the extracted RNA.[5][6] This typically involves:

-

Assess the quality and quantity of the prepared libraries.

-

Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

-

Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the Methylprednisolone-treated and vehicle control groups.[8]

-

Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to understand the biological processes affected by Methylprednisolone treatment.[9]

Protocol 2: Validation of RNA-Seq Results using Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the validation of differentially expressed genes identified from RNA-seq using qRT-PCR.[10][11]

1. Primer Design and Validation:

-

Design primers for the target genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB). Primers should be 18-24 nucleotides in length with a GC content of 40-60%.[10]

-

Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90-110%.[12]

2. cDNA Synthesis:

-

Synthesize cDNA from the same RNA samples used for RNA-seq using a reverse transcription kit.[10][12]

-

Include a no-reverse transcriptase control to check for genomic DNA contamination.[11]

3. qRT-PCR Reaction:

-

Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Perform the reaction in a real-time PCR cycler. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11][13]

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[13]

4. Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.[14]

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the housekeeping genes.[14]

-

Compare the relative expression levels between the Methylprednisolone-treated and vehicle control groups.

Signaling Pathway

Glucocorticoid Receptor Signaling Pathway

Methylprednisolone, as a synthetic glucocorticoid, readily diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR), which is complexed with heat shock proteins (HSPs).[1][3] Upon binding, the HSPs dissociate, and the activated GR-Methylprednisolone complex translocates into the nucleus.[1]

Inside the nucleus, the complex can modulate gene expression through two main mechanisms:

-

Transactivation: The GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding recruits coactivators and the transcriptional machinery, leading to the increased transcription of anti-inflammatory genes like Annexin A1 and IκBα.[15]

-

Transrepression: The GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This prevents them from binding to their target DNA sequences, thereby repressing the expression of pro-inflammatory genes like IL-6 and TNF-α.[15]

References

- 1. What is Methylprednisolone used for? [synapse.patsnap.com]

- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. youtube.com [youtube.com]

- 5. RNA Sequencing Protocols for Short-Read Sequencing | Springer Nature Experiments [experiments.springernature.com]

- 6. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]

- 7. bio-rad.com [bio-rad.com]

- 8. rna-seqblog.com [rna-seqblog.com]

- 9. Gene signatures, immune infiltration, and drug sensitivity based on a comprehensive analysis of m6a RNA methylation regulators in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. genscript.com [genscript.com]

- 12. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 13. stackscientific.nd.edu [stackscientific.nd.edu]

- 14. Gene Expression Analysis: Technologies, Workflows, and Applications - CD Genomics [cd-genomics.com]